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molecular formula C15H12OS B8570394 3-(4-methoxy-phenyl)-benzo[b]thiophene

3-(4-methoxy-phenyl)-benzo[b]thiophene

Cat. No. B8570394
M. Wt: 240.3 g/mol
InChI Key: HULPPSASFRRIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253165B2

Procedure details

Mix 3-bromobenzo[b]thiophene (5.83 g, 27.4 mmol), tetrakis(triphenylphosphine)palladium (O) (1.00 g, 0.865 mmol) and toluene (60 mL) and purge with nitrogen. Rapidly, add a 2 M aqueous solution of sodium carbonate (27 mL) and purge with nitrogen. Add a solution of 4-methoxyphenylboronic acid (4.57 g, 30.1 mmol) in methanol (13 mL), purge with nitrogen and heat at a gentle reflux for 4.5 hours. Let cool and stir at room temperature, overnight. TLC (30% dicloromethane in heptane) shows that all starting material is consumed. Dilute reaction mixture with ethyl acetate (100 mL). Wash with 2 M sodium carbonate (75 mL), water (75 mL), saturated sodium chloride (75 mL), dry (MgSO4) and concentrate (in vacuo) to give a residue. Purify the residue by column (silica) chromatography (20% dichloromethane in heptane) to give a mixture as a residue. Dissolve the residue in 30% ether in heptane, filter, evaporate and dry (0.5 mm Hg, room temperature) to give the title compound as a clear oil (5.47 g, 83% Yield).
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=2[S:5][CH:6]=1.C1(C)C=CC=CC=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23](B(O)O)=[CH:22][CH:21]=1>CO.CCOCC.CCCCCCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:2]2[C:3]3[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=3[S:5][CH:6]=2)=[CH:22][CH:21]=1 |^1:46,48,67,86|

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
BrC=1C2=C(SC1)C=CC=C2
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
4.57 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature, overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge with nitrogen
ADDITION
Type
ADDITION
Details
Rapidly, add a 2 M aqueous solution of sodium carbonate (27 mL)
CUSTOM
Type
CUSTOM
Details
purge with nitrogen
CUSTOM
Type
CUSTOM
Details
purge with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heat at
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Let cool
CUSTOM
Type
CUSTOM
Details
is consumed
ADDITION
Type
ADDITION
Details
Dilute
CUSTOM
Type
CUSTOM
Details
reaction mixture with ethyl acetate (100 mL)
WASH
Type
WASH
Details
Wash with 2 M sodium carbonate (75 mL), water (75 mL), saturated sodium chloride (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate (in vacuo)
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by column (silica) chromatography (20% dichloromethane in heptane)
CUSTOM
Type
CUSTOM
Details
to give a mixture as a residue
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
dry (0.5 mm Hg, room temperature)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C2=C(SC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.47 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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